molecular formula C20H16N2O4 B5614605 N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide

N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide

Cat. No. B5614605
M. Wt: 348.4 g/mol
InChI Key: RIIGEDZHCISNPC-FMIVXFBMSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide often involves acrylate reactions. For instance, the reaction of ethyl 3-aryl-2-nitroacrylate with toluene in the presence of titanium tetrachloride yields various hydroxy-arylaldehydes and oxazine derivatives, showcasing the reactivity of nitroacrylates in synthesizing complex molecules (Hirotani & Zen, 1994).

Molecular Structure Analysis

The characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share a similar structural framework, has been achieved through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The crystal structure of these compounds has been elucidated, revealing the conformation and arrangement of molecules in the solid state (Özer et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving acrylamide derivatives demonstrate a range of functionalities and reactivities. For example, the synthesis and characterization of N-(4-nitrophenyl)acrylamide show the compound's potential in forming chemically bonded adducts, which could be significant in biomedical research due to its reactivity descriptors and cytotoxicity analysis on HeLa cell lines (Tanış et al., 2019).

Physical Properties Analysis

The physical properties of compounds similar to N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide, such as poly(N,N-bis(2-methoxyethyl)acrylamide), reveal their thermoresponsive behavior in aqueous solutions, which is crucial for understanding their solubility, phase transitions, and potential applications in polymer science (Hechenbichler et al., 2020).

Chemical Properties Analysis

The enzymatic hydrolysis of specific substrate groups attached to acrylamide or acrylic acid co-polymers demonstrates the chemical versatility and reactivity of acrylamide derivatives. Studies on the chymotrypsin-catalyzed hydrolysis highlight the influence of polymer backbone proximity on reaction rates and product formation, providing insights into the compound's chemical properties and potential for tailored chemical modifications (Fu & Morawetz, 1976).

properties

IUPAC Name

(E)-N-(2-methoxy-5-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-26-19-11-10-16(22(24)25)13-18(19)21-20(23)12-9-15-7-4-6-14-5-2-3-8-17(14)15/h2-13H,1H3,(H,21,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIGEDZHCISNPC-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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